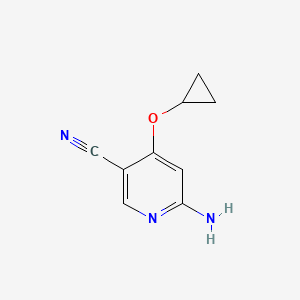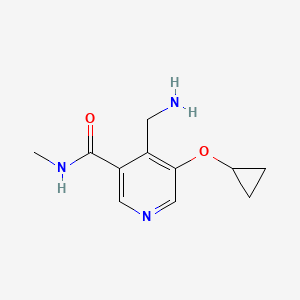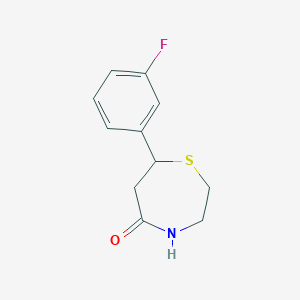![molecular formula C16H20N2O2 B14809010 N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenylacetohydrazide](/img/structure/B14809010.png)
N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide is a chemical compound with the molecular formula C15H24N2O2 It is known for its unique structure, which includes a cyclohexylidene ring and a phenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide typically involves the condensation of 3,3-dimethyl-5-oxocyclohexanone with phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A pyridinecarboxamide with similar structural features.
N’-(3,3-dimethyl-5-oxocyclohexylidene)cyclohexanecarbohydrazide: Another compound with a similar cyclohexylidene structure.
Uniqueness
N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide is unique due to its specific combination of a cyclohexylidene ring and a phenylacetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylacetamide |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)10-13(9-14(19)11-16)17-18-15(20)8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,20)/b17-13+ |
InChI Key |
DUGOTOLLAQSTLE-GHRIWEEISA-N |
Isomeric SMILES |
CC1(C/C(=N/NC(=O)CC2=CC=CC=C2)/CC(=O)C1)C |
Canonical SMILES |
CC1(CC(=NNC(=O)CC2=CC=CC=C2)CC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14808931.png)

![N-[3-[2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B14808939.png)

![2-methyl-N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B14808952.png)
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid, (1S,6R)-](/img/structure/B14808953.png)
![(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B14808956.png)

![N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14808963.png)

![9-(2-Nitrophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B14808982.png)



